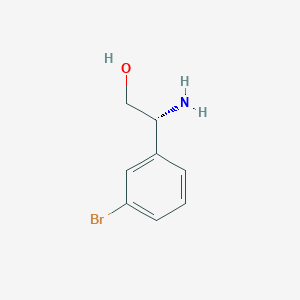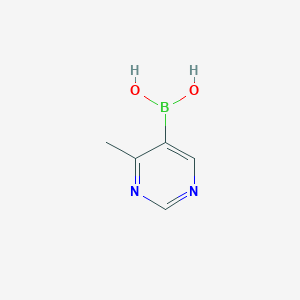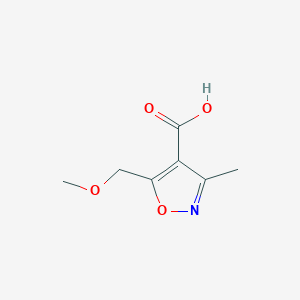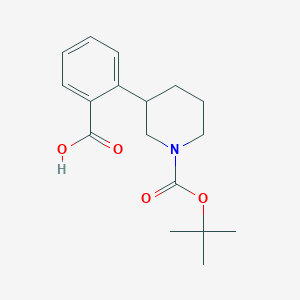![molecular formula C6H5IN4 B1401435 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1416354-36-3](/img/structure/B1401435.png)
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
概要
説明
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound with the linear formula C6H5IN4 . It has a molecular weight of 260.04 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines, the class of compounds to which this compound belongs, has been the subject of several studies . The methods for their synthesis are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5IN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Synthesis and Development of Chemical Compounds
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is involved in the synthesis and development of various chemical compounds. For instance, a one-step synthesis method has been developed for a series of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, which are structurally related to this compound. This method involves heating specific precursors in a mixture of phosphorus pentoxide, N,N-dimethylcyclohexylamine, and an appropriate amine hydrochloride (Jørgensen, Girgis, & Pedersen, 1985). Another study reports the synthesis of fused Tetrazolo[1,5‐c]pyrrolo[3,2‐e]pyrimidines and their conversion into new 4‐Aminopyrrolo[2,3‐d]pyrimidines, indicating the versatility of pyrrolopyrimidine derivatives in organic synthesis (Desai, 2006).
Applications in Kinase Inhibition and Antitumor Activity
This compound also plays a role in the development of kinase inhibitors and potential antitumor agents. One study identifies derivatives of 5-(2,3-dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine as a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors. Among these inhibitors, a specific compound showed potent activity in a tumor metastasis model, indicating its potential as an antitumor agent (Li et al., 2018).
Novel Synthetic Methods
There is ongoing research to develop novel and efficient methods to synthesize pyrrolopyrimidine derivatives. For instance, a microwave-assisted three-component reaction has been developed for synthesizing novel 5-arylamino-pyrrolo[2,3-d]pyrimidine derivatives, demonstrating an advanced approach in the field of organic chemistry (Naidu & Bhuyan, 2014).
Antitumor and Antimitotic Agent Development
The compound is involved in the synthesis of antifolate inhibitors of thymidylate synthase, which have potential as antitumor agents. These analogues are related structurally to pyrrolopyrimidines and have shown inhibition of thymidylate synthase, suggesting their usefulness in cancer therapy (Gangjee et al., 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Target of Action
The primary target of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is RIPK1 . RIPK1 is a crucial kinase involved in the regulation of inflammation and cell death .
Mode of Action
This compound interacts with RIPK1 by binding to it with a high affinity . This interaction results in the potent inhibition of RIPK1, which can protect cells from necroptosis .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound prevents the induction of necroptosis, thereby protecting cells from death .
Pharmacokinetics
The compound’s effectiveness in vitro and in vivo suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the protection of cells from necroptosis . It can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Action Environment
Like most compounds, its stability and efficacy could be influenced by factors such as temperature, ph, and the presence of other compounds .
生化学分析
Biochemical Properties
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting a high binding affinity and potent inhibitory activity . This interaction is essential for modulating necroptosis, a form of programmed cell death, and protecting cells from necrotic damage. Additionally, this compound may interact with other kinases and proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to protect vascular endothelial cells from necrotic cell death induced by tumor cells, both in vitro and in vivo . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can attenuate the expression of proinflammatory cytokines and chemokines, thereby reducing inflammation and promoting cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of RIPK1 is a key mechanism, where it binds to the kinase domain with high affinity, leading to the suppression of necroptosis . This compound may also influence other molecular targets, such as kinases involved in cell signaling, thereby modulating various cellular processes. The changes in gene expression induced by this compound further contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and under an inert atmosphere at 2-8°C . Long-term exposure to this compound may lead to sustained inhibition of necroptosis and protection against cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits necroptosis and protects cells from damage without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target cells . These interactions influence its overall effectiveness and potential therapeutic applications.
特性
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOHRRKRVCAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743874 | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416354-36-3 | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)











